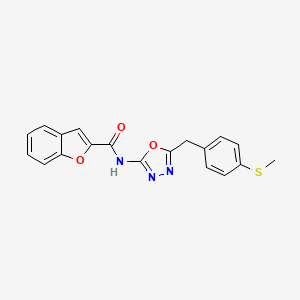
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound with intriguing properties. It consists of a benzofuran moiety linked to an oxadiazole ring, appended with a methylthio-substituted benzyl group. This multi-functional molecule is of significant interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. A common approach starts with the formation of the benzofuran core, which can be synthesized via cyclization reactions of ortho-alkynylphenols. The oxadiazole ring is then constructed through a cyclocondensation reaction involving hydrazides and carbonyl compounds. Finally, the methylthio-benzyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial-scale synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Methods often include the use of automated reactors and continuous flow techniques to streamline the multi-step synthesis. Catalysts and reagents are chosen to maximize efficiency and minimize by-products, ensuring that the final product meets stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide undergoes a variety of chemical reactions, including:
Oxidation: Can be oxidized to introduce new functional groups or alter existing ones.
Reduction: Selective reduction can modify the oxadiazole or benzofuran rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive sites on the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like dichloromethane or ethanol.
Major Products
Major reaction products depend on the type of reaction performed. For example:
Oxidation can lead to sulfone or sulfoxide derivatives.
Reduction might yield dihydrobenzofuran or reduced oxadiazole variants.
Substitution reactions can introduce a wide range of functional groups, altering the compound's properties.
Wissenschaftliche Forschungsanwendungen
N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is utilized in diverse scientific research areas:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, studying its reactivity helps in designing new synthetic pathways.
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Potential therapeutic applications, such as enzyme inhibition or receptor modulation, are being explored.
Industry: : Utilized in the development of new materials, such as organic semiconductors or catalysts, owing to its unique structural properties.
Wirkmechanismus
The mechanism by which N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide exerts its effects is dependent on its specific application:
Molecular Targets and Pathways: : It may interact with biological molecules like proteins or nucleic acids, influencing biochemical pathways. For instance, it could inhibit enzyme activity or modulate receptor functions, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
When compared to other benzofuran or oxadiazole derivatives, N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide stands out due to its unique combination of functional groups. This provides it with distinct chemical reactivity and potential biological activities.
List of Similar Compounds
Some similar compounds include:
Benzofuran-2-carboxamide derivatives
Oxadiazole-substituted benzyl compounds
Methylthio-substituted aromatic compounds
Each of these analogues shares structural elements with this compound, but the presence of all three moieties in one molecule is what sets it apart.
Hope that covers all your bases! What's next on your list?
Eigenschaften
IUPAC Name |
N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-26-14-8-6-12(7-9-14)10-17-21-22-19(25-17)20-18(23)16-11-13-4-2-3-5-15(13)24-16/h2-9,11H,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVMACGGZHCTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














